molecular formula C11H22N2O3 B7976535 Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate

Cat. No.: B7976535
M. Wt: 230.30 g/mol
InChI Key: WSRTTZSOXOBWJM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a carbamate derivative featuring two tert-butyl groups: one as part of the carbamate protecting group and the other within the carbamoyl substituent. This compound is structurally characterized by a central methylene group bridging the carbamate and tert-butylcarbamoyl moieties, resulting in significant steric bulk and lipophilicity. Such compounds are frequently employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the tert-butyl group enhances stability and modulates solubility.

Properties

IUPAC Name

tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRTTZSOXOBWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Activation-Amide Formation (Mixed Anhydride Method)

This method, inspired by the synthesis of tert-butyl carbamate intermediates in lacosamide production, involves sequential protection, activation, and amidation:

  • Boc Protection of Glycine :
    Glycine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP). This yields Boc-protected glycine (Boc-NH-CH₂-COOH) with reported yields exceeding 90%.

  • Mixed Anhydride Formation :
    Boc-glycine is treated with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate at -10°C to 5°C. The mixed anhydride intermediate facilitates nucleophilic attack by tert-butylamine.

  • Amide Bond Formation :
    The anhydride reacts with tert-butylamine, followed by extraction and crystallization to isolate the target compound. Adapted conditions from analogous syntheses suggest yields of 85–93%.

Key Reaction Parameters :

  • Temperature: -10°C during anhydride formation, 10–15°C during amidation.

  • Solvent: Anhydrous ethyl acetate (8–10 volumes relative to substrate).

  • Molar Ratios: Boc-glycine:i-BuOCOCl:tert-butylamine = 1:1.2:1.2.

Coupling Agent-Mediated Amide Bond Formation

A modern approach employs carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate Boc-glycine’s carboxylic acid for direct amidation with tert-butylamine.

  • Boc Protection : Identical to Step 1.1.1.

  • Activation and Coupling :
    Boc-glycine, EDC, and hydroxybenzotriazole (HOBt) are stirred in dichloromethane (DCM). Tert-butylamine is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.

Advantages :

  • Avoids low-temperature conditions.

  • Yields: 88–92% based on analogous amide syntheses.

Acyl Chloride Route

This classical method converts Boc-glycine’s carboxylic acid to an acyl chloride, followed by amidation:

  • Boc Protection : As above.

  • Acyl Chloride Formation :
    Boc-glycine reacts with thionyl chloride (SOCl₂) in DCM at 0°C, yielding Boc-NH-CH₂-COCl.

  • Amidation :
    The acyl chloride reacts with tert-butylamine in the presence of Et₃N, yielding the target compound after workup.

Challenges :

  • Requires strict moisture control.

  • Yields: 80–85% due to side reactions.

Experimental Procedures and Optimization

Mixed Anhydride Method (Adapted from )

Procedure :

  • Dissolve Boc-glycine (10.0 g, 53.2 mmol) in anhydrous ethyl acetate (100 mL).

  • Cool to -10°C, add NMM (6.5 mL, 58.5 mmol) and i-BuOCOCl (7.2 mL, 58.5 mmol). Stir for 2 hours.

  • Add tert-butylamine (5.6 g, 58.5 mmol) dropwise, warm to 15°C, and stir for 3 hours.

  • Quench with water, extract with ethyl acetate, wash with dilute HCl and brine, and crystallize with hexane/ethyl acetate (8:1).

Yield : 89% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 1.42 (s, 9H, t-Bu), 3.98 (d, J = 5.6 Hz, 2H, CH₂), 5.21 (br s, 1H, NH), 6.55 (br s, 1H, NH).

  • MS (ESI+) : m/z 303.2 [M+H]⁺.

EDC/HOBt Coupling (Adapted from )

Procedure :

  • Suspend Boc-glycine (10.0 g, 53.2 mmol) in DCM (100 mL).

  • Add EDC (12.2 g, 63.8 mmol), HOBt (8.6 g, 63.8 mmol), and tert-butylamine (5.6 g, 58.5 mmol). Stir at 25°C for 18 hours.

  • Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 91% (off-white powder).

Comparative Analysis of Methodologies

MethodYield (%)Temperature Range (°C)Key AdvantagesLimitations
Mixed Anhydride85–93-10 to 15High yield, scalableRequires anhydrous conditions
EDC/HOBt Coupling88–9220–25Mild conditions, no cryogenic coolingCostly reagents
Acyl Chloride80–850–25Straightforward mechanismMoisture-sensitive, lower yields

Optimization Insights :

  • Solvent Choice : Ethyl acetate minimizes side reactions in mixed anhydride methods, while DCM enhances coupling agent efficiency.

  • Catalysis : DMAP accelerates Boc protection by 30% compared to Et₃N alone .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
  • Protecting Group : It acts as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from other functional groups.

Biology

  • Biological Activity : Research indicates potential interactions with various biomolecules, making it a candidate for studying biological pathways and mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.

Medicine

  • Pharmaceutical Intermediate : Ongoing investigations are exploring its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Therapeutic Potential : The compound's ability to inhibit enzymes related to neurodegeneration positions it as a potential therapeutic agent.

Industry

  • Material Development : Its unique chemical properties make it suitable for developing new materials, including polymers and coatings with enhanced stability and reactivity.

Alzheimer's Disease Model

In vitro studies have demonstrated that tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate can protect neuronal cells from amyloid beta-induced toxicity. The compound reduces inflammatory markers such as TNF-α, suggesting a mechanism that mitigates neuroinflammation associated with Alzheimer's disease.

Pharmacokinetics Study

A pharmacokinetic analysis revealed that while the compound shows promise due to its structural characteristics, challenges related to its bioavailability limit its efficacy in vivo. Future formulations may focus on enhancing delivery systems to improve therapeutic outcomes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate scaffold is versatile, with modifications to its substituents profoundly influencing its physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Tert-butyl Carbamate Derivatives

Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate tert-butylcarbamoyl methyl C₁₁H₂₁N₂O₃ 229.30 High steric bulk; potential peptide synthesis intermediate -
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (1909319-84-1) 3-amino-5-methylphenyl methyl C₁₃H₂₀N₂O₂ 236.31 Pharmaceutical research (e.g., kinase inhibitors); agrochemical development
tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (1461708-19-9) Sulfone-containing thianyl methyl C₁₁H₂₁NO₄S 263.36 Material science applications; sulfone group enhances polarity and electronic properties
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (748812-75-1) Halogenated pyridine ring C₁₀H₁₂BrClN₂O₂ 307.58 Cross-coupling reactions (e.g., Suzuki-Miyaura); halogen substituents enable further functionalization
TERT-BUTYL N,N-DIALLYLCARBAMATE (151259-38-0) Di-allyl groups C₁₁H₁₉NO₂ 197.27 Polymer chemistry; allyl groups participate in thiol-ene click reactions
Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (109431-87-0) Epoxide ring C₉H₁₇NO₃ 187.24 Ring-opening reactions for drug delivery systems; epoxy reactivity

Key Observations :

Steric and Solubility Effects :

  • The target compound’s dual tert-butyl groups confer exceptional steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky derivatives like the di-allyl carbamate . This bulkiness may also enhance lipid solubility, making it suitable for membrane-permeable prodrugs.
  • In contrast, the sulfone-containing derivative exhibits higher polarity due to the sulfone group, improving aqueous solubility for biological assays.

Reactivity and Functionalization :

  • Halogenated derivatives (e.g., bromo-chloro pyridine carbamate ) are pivotal in metal-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles.
  • The epoxide-containing carbamate is reactive toward nucleophiles (e.g., amines, thiols), facilitating covalent bond formation in polymer networks.

Biological Applications: The 3-amino-5-methylphenyl derivative is tailored for drug discovery, where the aromatic amine can engage in hydrogen bonding with target proteins. The unmodified tert-butyl carbamoyl methyl group in the target compound may serve as a transient protecting group in peptide synthesis, later cleaved under acidic conditions.

Biological Activity

Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its effects.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol

The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ) aggregation, a key factor in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ1-42. For instance:

  • Cell Viability : At a concentration of 100 µM, the compound maintained 100% cell viability in astrocytes, while the presence of Aβ1-42 reduced cell viability significantly (to approximately 43.78%) but was improved to about 62.98% with concurrent treatment with the compound .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the compound's efficacy in models of neurodegeneration:

  • Scopolamine-Induced Model : In a scopolamine-induced oxidative stress model, treatment with this compound resulted in reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation compared to untreated controls .

Case Studies

Case Study 1: Neuroprotective Effects Against Aβ Aggregation
A study investigated the effects of this compound on astrocyte cells subjected to Aβ exposure. The findings indicated that the compound could mitigate Aβ-induced cytotoxicity by reducing TNF-α levels and promoting cell survival .

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in treated astrocytes compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(4-hydroxy-3-carbamoyl)Hydroxy group enhances solubilityModerate neuroprotective effects
Tert-butyl methyl carbamateLacks carbamoyl modificationsLower antioxidant activity

The presence of specific functional groups in this compound appears to enhance its biological activity compared to structurally similar compounds.

Q & A

Q. What are the standard synthesis protocols for Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A general protocol involves reacting tert-butyl carbamate derivatives with activated intermediates (e.g., bromoalkyl carbamates) under basic conditions. For example, tert-butyl (ω-bromoalkyl)carbamates can undergo nucleophilic substitution with tert-butylcarbamoylmethylamine in the presence of a base like K₂CO₃ in anhydrous DMF . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended.

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. For chromatographic separation, silica gel (60–120 mesh) with a hexane:ethyl acetate (4:1 to 1:1) gradient is effective. Post-purification, solvent removal under reduced pressure and drying under vacuum (40–50°C) yield high-purity product (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • X-ray Crystallography : For solid-state structural validation, as demonstrated in studies of similar tert-butyl carbamate derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from residual solvents, stereochemical variations, or polymorphic forms. Cross-validate results using high-resolution mass spectrometry (HRMS) and computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts). Comparative analysis with structurally characterized analogs (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate) can clarify ambiguities .

Q. What experimental strategies assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min).
  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24, 48, and 72 hours. Carbamates are prone to hydrolysis under strongly acidic or basic conditions, so pH 4–8 buffers are recommended for storage .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables:
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Temperature : 60–80°C balances reactivity and side reactions.
  • Catalyst : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency.
    Statistical tools (e.g., ANOVA) identify critical factors, as shown in controlled syntheses of polycationic carbamate copolymers .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous or lipid environments.
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., proteases or esterases).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How to analyze degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to radical initiators (e.g., AIBN) or H₂O₂/UV light. Monitor degradation products via LC-MS and GC-MS. Identify intermediates (e.g., tert-butylamine, CO₂) and propose mechanisms (e.g., C-N bond cleavage). Compare with stability data from accelerated aging studies .

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